2-(4-fluorophenyl)-6-methylpyrimidine-4(3H)-thione
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Overview
Description
2-(4-Fluoro-phenyl)-6-methyl-3H-pyrimidine-4-thione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-phenyl)-6-methyl-3H-pyrimidine-4-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with acetylacetone in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidine thione. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-phenyl)-6-methyl-3H-pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-6-methyl-3H-pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Fluoro-phenyl)-ethylamine: Another fluorinated aromatic compound with different functional groups.
4-Fluorophenylacetic acid: A related compound with a carboxylic acid group instead of a pyrimidine ring.
Comparison: 2-(4-Fluoro-phenyl)-6-methyl-3H-pyrimidine-4-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H9FN2S |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C11H9FN2S/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
InChI Key |
GFJKTPDEUKOXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N=C(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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